molecular formula C18H15F3N4O2 B2807999 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1448133-79-6

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2807999
CAS RN: 1448133-79-6
M. Wt: 376.339
InChI Key: MCQOANXTEOCAGF-UHFFFAOYSA-N
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Description

“N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide” is a chemical compound with the molecular formula C17H15F3N4O3S . It has a density of 1.4±0.1 g/cm3, a boiling point of 530.0±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . The compound also has a molar refractivity of 97.7±0.5 cm3, and a polar surface area of 94 Å2 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using classical molecular simulation methods . These methods can provide insights into the arrangement of molecules within a layered structure .


Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a high boiling point and a relatively low vapor pressure, suggesting stability at room temperature . The compound also has a significant polar surface area, which could influence its solubility and reactivity .

Scientific Research Applications

Antiproliferative Activity

  • A study demonstrated that compounds structurally related to the chemical showed antiproliferative activity against human lung carcinoma cells. One compound induced intrinsic apoptotic pathways by activating p53 and also promoted the TRAIL-inducing death pathway (Raffa et al., 2019).

Glycine Transporter 1 Inhibition

  • Research on a structurally similar compound, identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, could inform potential applications of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide in neurological fields (Yamamoto et al., 2016).

Heterocyclic Synthesis

  • The compound and its derivatives have applications in the synthesis of various heterocyclic compounds. This has implications for material science and drug development (Mohareb et al., 2004).

Positron Emission Tomography (PET) Agent

  • A related compound was synthesized for use as a PET imaging agent for B-Raf(V600E) in cancers, highlighting the potential of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide in diagnostic imaging (Wang et al., 2013).

Glucokinase Activator

  • A similar benzamide derivative was identified as a potent glucokinase activator, suggesting potential applications in diabetes treatment (Park et al., 2014).

Catalysis and Chemical Transformations

  • Research indicates that derivatives of this compound can be involved in various chemical transformations and have potential applications in catalysis (Vaickelionienė et al., 2012).

Kinase Inhibition

  • The compound's derivatives have been proposed as kinase inhibitors, which is significant for therapeutic applications in conditions like chronic myelogenous leukemia (Hu et al., 2015).

properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)27-15-3-1-14(2-4-15)17(26)23-10-12-25-11-7-16(24-25)13-5-8-22-9-6-13/h1-9,11H,10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQOANXTEOCAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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